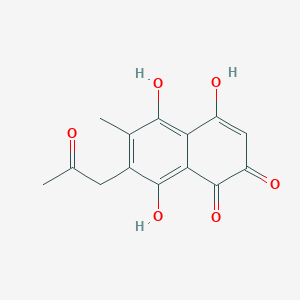
4,5,8-Trihydroxy-6-methyl-7-(2-oxopropyl)naphthalene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,8-Trihydroxy-6-methyl-7-(2-oxopropyl)naphthalene-1,2-dione is a complex organic compound with a unique structure characterized by multiple hydroxyl groups and a naphthalene core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,8-Trihydroxy-6-methyl-7-(2-oxopropyl)naphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions, followed by oxidation and hydroxylation steps. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization and chromatography are essential to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
4,5,8-Trihydroxy-6-methyl-7-(2-oxopropyl)naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
科学的研究の応用
4,5,8-Trihydroxy-6-methyl-7-(2-oxopropyl)naphthalene-1,2-dione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4,5,8-Trihydroxy-6-methyl-7-(2-oxopropyl)naphthalene-1,2-dione involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. Its naphthalene core allows it to intercalate with DNA, potentially affecting gene expression and cellular function.
類似化合物との比較
Similar Compounds
- 4,5,7-Trihydroxy-6,8-dimethylhomoisoflavanone
- 5,6,7-Trihydroxy-4-oxo-2-phenethyl-5,6,7,8-tetrahydro-4H-chromen-8-yl
Uniqueness
4,5,8-Trihydroxy-6-methyl-7-(2-oxopropyl)naphthalene-1,2-dione is unique due to its specific arrangement of hydroxyl groups and the presence of a 2-oxopropyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
121379-02-0 |
|---|---|
分子式 |
C14H12O6 |
分子量 |
276.24 g/mol |
IUPAC名 |
4,5,8-trihydroxy-6-methyl-7-(2-oxopropyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C14H12O6/c1-5(15)3-7-6(2)12(18)10-8(16)4-9(17)14(20)11(10)13(7)19/h4,16,18-19H,3H2,1-2H3 |
InChIキー |
CJWFUUNZZTUCHB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C2C(=C1O)C(=CC(=O)C2=O)O)O)CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


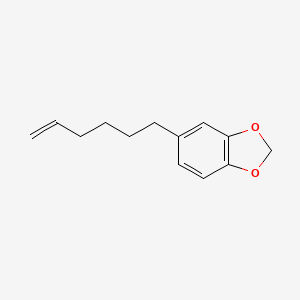
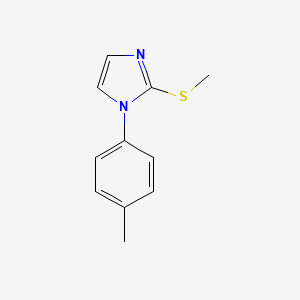
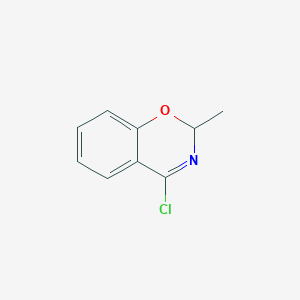
![Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]-](/img/structure/B14298547.png)
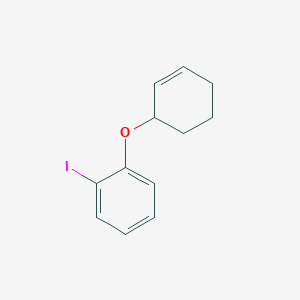
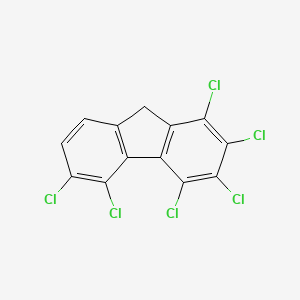

![Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane](/img/structure/B14298581.png)
![{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride](/img/structure/B14298583.png)
![N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide](/img/structure/B14298585.png)
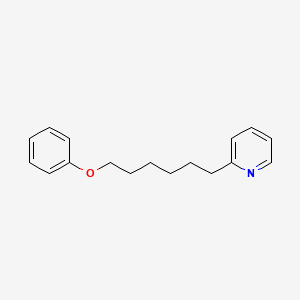
![2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14298597.png)
![2-Chloro-8-(methylsulfanyl)dibenzo[b,d]furan](/img/structure/B14298598.png)
![3-Hydroxy-12-methyl-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]tridecan-1-one](/img/structure/B14298599.png)
